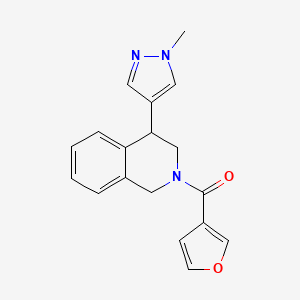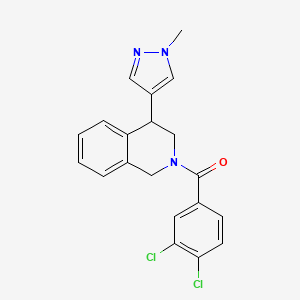![molecular formula C18H14N6O2 B6425011 N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034540-11-7](/img/structure/B6425011.png)
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of furan, pyrazine, and triazole rings within its structure contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds with the triazole moiety have been reported to have significant activity against cancer cells and could potentially inhibit CDK2 .
Mode of Action
It’s known that triazole derivatives can interact with their targets and cause changes at the molecular level . For instance, they can diminish or eliminate free radicals, thereby protecting cells against oxidative injury .
Biochemical Pathways
The introduction of certain groups into the phenyl ring of similar compounds has been shown to improve their herbicidal activity , suggesting that they may interfere with specific biochemical pathways in plants.
Result of Action
Similar compounds have demonstrated cytotoxic effects , suggesting that this compound may also have potential anticancer properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the introduction of CF3 or F to the ortho-positions of the benzene ring of similar compounds could significantly improve their herbicidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Ring: Starting with a furan derivative, the pyrazine ring can be introduced through a cyclization reaction involving appropriate precursors such as diamines and diketones under acidic or basic conditions.
Triazole Formation:
Amide Bond Formation: The final step involves coupling the triazole derivative with a carboxylic acid or its derivative to form the carboxamide linkage. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furanones or other oxidized derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives under hydrogenation conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced at the triazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential pharmacological activities. It can act as a scaffold for the development of new drugs targeting specific enzymes or receptors. Studies have indicated its potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its diverse reactivity also makes it a valuable intermediate in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide shares structural similarities with other heterocyclic compounds such as pyrrolopyrazines and indole derivatives.
Pyrrolopyrazines: These compounds also contain pyrazine rings and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole-based compounds are known for their diverse pharmacological activities, including antiviral and anti-inflammatory effects.
Uniqueness
What sets this compound apart is its unique combination of furan, pyrazine, and triazole rings, which confer distinct chemical reactivity and biological activity. This combination allows for the exploration of new synthetic routes and the development of compounds with potentially novel pharmacological profiles.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-18(15-12-22-24(23-15)13-5-2-1-3-6-13)21-11-14-17(20-9-8-19-14)16-7-4-10-26-16/h1-10,12H,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUZPGPEPDDONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6424933.png)
![3-({1-[2-(4-bromophenyl)acetyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione](/img/structure/B6424936.png)
![3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione](/img/structure/B6424937.png)
![N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6424947.png)
![1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one](/img/structure/B6424948.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzene-1-sulfonamide](/img/structure/B6424963.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B6424970.png)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B6424979.png)
![2,4-dimethoxy-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6424982.png)


![4-{1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl}morpholine-3,5-dione](/img/structure/B6424994.png)
![4-amino-3-[(cyclopropylmethyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B6424995.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B6425004.png)
